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molecular formula C17H16O4 B8747721 4-(4-Methoxyphenyl)-4-oxo-3-phenylbutanoic acid

4-(4-Methoxyphenyl)-4-oxo-3-phenylbutanoic acid

Cat. No. B8747721
M. Wt: 284.31 g/mol
InChI Key: MGCVPSHTOBBDSI-UHFFFAOYSA-N
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Patent
US08207168B2

Procedure details

A solution of 4-(4-methoxy-phenyl)-4-oxo-3-phenyl-butyric acid ethyl ester (5.0 g, 16 mmol) in EtOH:H2O (60 mL 1:1) was stirred as 10N NaOH (16 mL) was added dropwise. The reaction was stirred at rt for 1 hr. The solvent was evaporated and the residue was diluted with water (50 mL) and extracted with CH2Cl2 (2×20 mL). The aqueous layer was then acidified with 3N HCl to pH ˜2-3, extracted with CH2Cl2 (3×30 mL). The CH2Cl2 extracts were dried over MgSO4, and the oil was crystallized from Et2O/MeOH to give 4.5 g (99%) of 4-(4-methoxy-phenyl)-4-oxo-3-phenyl-butyric acid: mp 157-9° C.; MS m/z 283 (M−H).
Name
4-(4-methoxy-phenyl)-4-oxo-3-phenyl-butyric acid ethyl ester
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
reactant
Reaction Step One
Name
Quantity
16 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=[O:23])[CH2:5][CH:6]([C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1)[C:7]([C:9]1[CH:14]=[CH:13][C:12]([O:15][CH3:16])=[CH:11][CH:10]=1)=[O:8])C.O.[OH-].[Na+]>CCO>[CH3:16][O:15][C:12]1[CH:11]=[CH:10][C:9]([C:7](=[O:8])[CH:6]([C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)[CH2:5][C:4]([OH:23])=[O:3])=[CH:14][CH:13]=1 |f:2.3|

Inputs

Step One
Name
4-(4-methoxy-phenyl)-4-oxo-3-phenyl-butyric acid ethyl ester
Quantity
5 g
Type
reactant
Smiles
C(C)OC(CC(C(=O)C1=CC=C(C=C1)OC)C1=CC=CC=C1)=O
Name
Quantity
60 mL
Type
reactant
Smiles
O
Name
Quantity
16 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at rt for 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
ADDITION
Type
ADDITION
Details
the residue was diluted with water (50 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2 (2×20 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2 (3×30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The CH2Cl2 extracts were dried over MgSO4
CUSTOM
Type
CUSTOM
Details
the oil was crystallized from Et2O/MeOH

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC1=CC=C(C=C1)C(C(CC(=O)O)C1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.5 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 98.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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